molecular formula C6H7NO3S2 B13645431 3-Amino-4-sulfanylbenzene-1-sulfonic acid CAS No. 81483-21-8

3-Amino-4-sulfanylbenzene-1-sulfonic acid

Cat. No.: B13645431
CAS No.: 81483-21-8
M. Wt: 205.3 g/mol
InChI Key: OQOSNFWADUEBEP-UHFFFAOYSA-N
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Description

3-Amino-4-sulfanylbenzene-1-sulfonic acid is an organic compound with the molecular formula C6H7NO3S2 and a molecular weight of 205.25 g/mol . It is characterized by the presence of an amino group (-NH2), a sulfanyl group (-SH), and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-sulfanylbenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives followed by the introduction of the sulfanyl group. One common method involves the reaction of 3-nitroaniline with sulfuric acid to form 3-nitrobenzenesulfonic acid, which is then reduced to 3-aminobenzenesulfonic acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction conditions typically include elevated temperatures and the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-sulfanylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzene compounds .

Scientific Research Applications

3-Amino-4-sulfanylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-sulfanylbenzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, protein function, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonic acid: Similar structure but lacks the sulfanyl group.

    3-Aminobenzenesulfonic acid: Similar structure but lacks the sulfanyl group.

    4-Sulfanylbenzenesulfonic acid: Similar structure but lacks the amino group.

Uniqueness

3-Amino-4-sulfanylbenzene-1-sulfonic acid is unique due to the presence of both the amino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

CAS No.

81483-21-8

Molecular Formula

C6H7NO3S2

Molecular Weight

205.3 g/mol

IUPAC Name

3-amino-4-sulfanylbenzenesulfonic acid

InChI

InChI=1S/C6H7NO3S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H,8,9,10)

InChI Key

OQOSNFWADUEBEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S

Origin of Product

United States

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